molecular formula C15H12N4O3 B11327225 3-(1H-tetrazol-1-yl)phenyl 4-methoxybenzoate

3-(1H-tetrazol-1-yl)phenyl 4-methoxybenzoate

Cat. No.: B11327225
M. Wt: 296.28 g/mol
InChI Key: FXIASNUHVIRVQR-UHFFFAOYSA-N
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Description

3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 4-methoxybenzoate is a compound that features a tetrazole ring attached to a phenyl group, which is further connected to a methoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 4-methoxybenzoate typically involves the formation of the tetrazole ring followed by esterification. One common method involves the reaction of an aromatic nitrile with sodium azide in the presence of a catalyst such as zinc chloride to form the tetrazole ring . The resulting tetrazole compound is then subjected to esterification with 4-methoxybenzoic acid under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the tetrazole ring or the ester moiety.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 4-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 4-methoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites of enzymes and inhibit their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 4-methoxybenzoate is unique due to its combination of a tetrazole ring and a methoxybenzoate moiety. This dual functionality provides a versatile platform for further chemical modifications and applications in diverse fields.

Properties

Molecular Formula

C15H12N4O3

Molecular Weight

296.28 g/mol

IUPAC Name

[3-(tetrazol-1-yl)phenyl] 4-methoxybenzoate

InChI

InChI=1S/C15H12N4O3/c1-21-13-7-5-11(6-8-13)15(20)22-14-4-2-3-12(9-14)19-10-16-17-18-19/h2-10H,1H3

InChI Key

FXIASNUHVIRVQR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)N3C=NN=N3

Origin of Product

United States

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